molecular formula C22H31NO2 B1389235 N-[4-(Sec-butoxy)phenyl]-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]amine CAS No. 1040684-94-3

N-[4-(Sec-butoxy)phenyl]-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]amine

Cat. No.: B1389235
CAS No.: 1040684-94-3
M. Wt: 341.5 g/mol
InChI Key: ASCXJRUFSGECED-UHFFFAOYSA-N
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Preparation Methods

The preparation of N-[4-(Sec-butoxy)phenyl]-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]amine involves synthetic routes that typically include the use of specific reagents and reaction conditions. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild and functional group-tolerant reaction conditions .

Chemical Reactions Analysis

N-[4-(Sec-butoxy)phenyl]-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]amine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[4-(Sec-butoxy)phenyl]-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]amine is primarily used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound is used to study protein interactions, modifications, and functions, which are crucial for understanding various biological processes and disease mechanisms.

Mechanism of Action

The mechanism of action of N-[4-(Sec-butoxy)phenyl]-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]amine involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use. Generally, it interacts with proteins and enzymes, affecting their activity and function.

Comparison with Similar Compounds

N-[4-(Sec-butoxy)phenyl]-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]amine can be compared with other similar compounds used in proteomics research. Some similar compounds include:

  • N-[4-(Butoxy)phenyl]-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]amine
  • N-[4-(Methoxy)phenyl]-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]amine

These compounds share similar structures but differ in their specific functional groups, which can affect their reactivity and applications. The uniqueness of this compound lies in its specific functional groups, which provide distinct properties and applications in scientific research.

Properties

IUPAC Name

4-butan-2-yloxy-N-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31NO2/c1-6-18(5)25-20-10-8-19(9-11-20)23-13-14-24-22-15-17(4)7-12-21(22)16(2)3/h7-12,15-16,18,23H,6,13-14H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASCXJRUFSGECED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC1=CC=C(C=C1)NCCOC2=C(C=CC(=C2)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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